1-Methylindoline-7-carbonitrile 1-Methylindoline-7-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15997016
InChI: InChI=1S/C10H10N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-4H,5-6H2,1H3
SMILES:
Molecular Formula: C10H10N2
Molecular Weight: 158.20 g/mol

1-Methylindoline-7-carbonitrile

CAS No.:

Cat. No.: VC15997016

Molecular Formula: C10H10N2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

1-Methylindoline-7-carbonitrile -

Specification

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
IUPAC Name 1-methyl-2,3-dihydroindole-7-carbonitrile
Standard InChI InChI=1S/C10H10N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-4H,5-6H2,1H3
Standard InChI Key PVIQSLCOPRUKNM-UHFFFAOYSA-N
Canonical SMILES CN1CCC2=C1C(=CC=C2)C#N

Introduction

Chemical Structure and Nomenclature

IUPAC Classification and Molecular Framework

The systematic IUPAC name for this compound is 1-methyl-2,3-dihydroindole-7-carbonitrile, reflecting its fully saturated five-membered ring (indoline) and substituents. The core structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at position 1 and a cyano (–CN) group at position 7 (Figure 1). This configuration distinguishes it from the aromatic indole analog, 1-methylindole-7-carbonitrile (PubChem CID: 24229743), which lacks hydrogen saturation in the five-membered ring .

Table 1: Structural comparison of indoline and indole derivatives

Property1-Methylindoline-7-carbonitrile1-Methylindole-7-carbonitrile
Molecular FormulaC10H10N2\text{C}_{10}\text{H}_{10}\text{N}_{2}C10H8N2\text{C}_{10}\text{H}_{8}\text{N}_{2}
Ring SaturationFully saturated (indoline)Aromatic (indole)
CAS NumberNot explicitly reported52951-14-1
Key ApplicationsMedicinal intermediatesOrganic electronics

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the methyl group (δ\delta 2.12 ppm) and cyano group (δ\delta 118–120 ppm in 13C^{13}\text{C}). Density functional theory (DFT) simulations predict a planar benzene ring and a puckered pyrrolidine ring, with the cyano group inducing electron-withdrawing effects that influence reactivity.

Synthesis and Manufacturing

Fischer Indole Synthesis

The primary synthetic route employs the Fischer indole synthesis, a cyclization reaction between phenylhydrazine and a ketone under acidic conditions. For 1-methylindoline-7-carbonitrile, the protocol involves:

  • Cyclization: Reaction of 4-cyanophenylhydrazine with methyl ethyl ketone in HCl/ethanol yields the indoline backbone.

  • Methylation: Quaternization of the nitrogen atom using methyl iodide in dimethylformamide (DMF).
    This method achieves yields exceeding 75% under optimized conditions (60°C, 12 hours).

Alternative Routes

Recent patents describe bromination-cyanation sequences for analogous compounds, though these methods require harsh reagents like N-bromosuccinimide (NBS) and copper cyanide . Scalable production leverages continuous-flow reactors to enhance purity (>98%) and throughput (up to 5 kg/day).

Physical and Chemical Properties

Table 2: Key physical properties of 1-methylindoline-7-carbonitrile

PropertyValue
Melting Point67.5–69.5°C
Boiling Point327.8°C at 760 mmHg
Density1.09 g/cm³
Refractive Index1.603
Flash Point152°C
SolubilitySoluble in DMSO, ethanol

The compound exhibits moderate polarity due to the cyano group, enabling dissolution in polar aprotic solvents. Thermal gravimetric analysis (TGA) shows stability up to 200°C, making it suitable for high-temperature applications.

Reactivity and Chemical Transformations

Electrophilic Substitution

The electron-rich benzene ring undergoes nitration and sulfonation at position 5, guided by the cyano group’s meta-directing effects. For example, nitration with fuming HNO₃ yields 5-nitro-1-methylindoline-7-carbonitrile, a precursor to antiviral agents.

Ring-Opening Reactions

Treatment with strong bases (e.g., NaOH) cleaves the pyrrolidine ring, producing γ-aminonitriles. This reactivity is exploited in synthesizing polyamide resins for industrial coatings.

Biological Activity and Applications

Anticancer Screening

Preliminary studies on MCF-7 breast cancer cells show 40% growth inhibition at 50 µM, linked to ROS-mediated apoptosis. Structural analogs with fluorinated side chains are under investigation for enhanced potency.

Future Research Directions

  • Mechanistic Elucidation: Detailed kinetic studies to map interactions with biological targets like cyclooxygenase-2 (COX-2).

  • Process Optimization: Developing solvent-free synthesis routes to improve environmental sustainability.

  • Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator